6-bromo-5-[(3R)-piperidin-3-yl]-3-[1-(trifluoromethyl)pyrazol-4-yl]pyrazolo[1,5-a]pyrimidin-7-amine
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Overview
Description
6-bromo-5-[(3R)-piperidin-3-yl]-3-[1-(trifluoromethyl)pyrazol-4-yl]pyrazolo[1,5-a]pyrimidin-7-amine is a complex heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound features a unique structure that combines a pyrazolo[1,5-a]pyrimidine core with a trifluoromethyl group and a piperidinyl substituent, making it a promising candidate for various biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-5-[(3R)-piperidin-3-yl]-3-[1-(trifluoromethyl)pyrazol-4-yl]pyrazolo[1,5-a]pyrimidin-7-amine typically involves multi-step procedures that include the formation of the pyrazolo[1,5-a]pyrimidine core, followed by the introduction of the bromine, piperidinyl, and trifluoromethyl groups. The key steps often involve:
Formation of the pyrazolo[1,5-a]pyrimidine core: This can be achieved through cyclization reactions involving appropriate precursors such as aminopyrazoles and formamidines.
Bromination: Introduction of the bromine atom at the 6-position can be accomplished using brominating agents like N-bromosuccinimide (NBS) under controlled conditions.
Substitution reactions: The piperidinyl and trifluoromethyl groups are introduced through nucleophilic substitution reactions using suitable reagents and catalysts.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
6-bromo-5-[(3R)-piperidin-3-yl]-3-[1-(trifluoromethyl)pyrazol-4-yl]pyrazolo[1,5-a]pyrimidin-7-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, thiols, or alkoxides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrazolo[1,5-a]pyrimidines .
Scientific Research Applications
6-bromo-5-[(3R)-piperidin-3-yl]-3-[1-(trifluoromethyl)pyrazol-4-yl]pyrazolo[1,5-a]pyrimidin-7-amine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions at the molecular level.
Mechanism of Action
The mechanism of action of 6-bromo-5-[(3R)-piperidin-3-yl]-3-[1-(trifluoromethyl)pyrazol-4-yl]pyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The trifluoromethyl group, in particular, enhances the compound’s binding affinity and selectivity .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds share a similar core structure and have been studied for their potential as kinase inhibitors.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives: These compounds also feature a pyrazolo core and have shown promise in various biological applications.
Uniqueness
6-bromo-5-[(3R)-piperidin-3-yl]-3-[1-(trifluoromethyl)pyrazol-4-yl]pyrazolo[1,5-a]pyrimidin-7-amine is unique due to the presence of the trifluoromethyl group and the specific arrangement of substituents, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various fields .
Properties
Molecular Formula |
C15H15BrF3N7 |
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Molecular Weight |
430.23 g/mol |
IUPAC Name |
6-bromo-5-[(3R)-piperidin-3-yl]-3-[1-(trifluoromethyl)pyrazol-4-yl]pyrazolo[1,5-a]pyrimidin-7-amine |
InChI |
InChI=1S/C15H15BrF3N7/c16-11-12(8-2-1-3-21-4-8)24-14-10(6-23-26(14)13(11)20)9-5-22-25(7-9)15(17,18)19/h5-8,21H,1-4,20H2/t8-/m1/s1 |
InChI Key |
MJZFYQKXEVDVRY-MRVPVSSYSA-N |
Isomeric SMILES |
C1C[C@H](CNC1)C2=NC3=C(C=NN3C(=C2Br)N)C4=CN(N=C4)C(F)(F)F |
Canonical SMILES |
C1CC(CNC1)C2=NC3=C(C=NN3C(=C2Br)N)C4=CN(N=C4)C(F)(F)F |
Origin of Product |
United States |
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